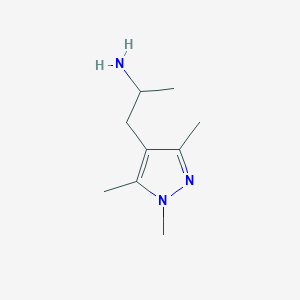
1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine
Overview
Description
1-(Trimethyl-1H-pyrazol-4-yl)propan-2-amine is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structural properties, which make it a valuable building block in chemical synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
The primary targets of 1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, two devastating and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by fitting into the active site of the LmPTR1 pocket , a protein found in Leishmania . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .
Biochemical Pathways
The compound’s potent antileishmanial and antimalarial activities suggest that it disrupts essential biological processes in leishmania and plasmodium .
Pharmacokinetics
The compound’s potent in vitro and in vivo activities suggest that it has favorable pharmacokinetic properties .
Result of Action
The compound exhibits potent antileishmanial activity, with an IC50 value of 0.018, making it significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate . It also shows strong antimalarial activity, with inhibition effects against Plasmodium berghei of 70.2% and 90.4% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine typically involves the reaction of 1H-pyrazole derivatives with appropriate alkylating agents. One common method is the nucleophilic substitution reaction where 1H-pyrazole is reacted with 2-bromo-1-(trimethylsilyl)propane under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-(Trimethyl-1H-pyrazol-4-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-(Trimethyl-1H-pyrazol-4-yl)propan-2-amine is used in a wide range of scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential therapeutic agent in drug discovery and development.
Industry: Used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propan-1-amine
- 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
Uniqueness
1-(Trimethyl-1H-pyrazol-4-yl)propan-2-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-6(10)5-9-7(2)11-12(4)8(9)3/h6H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFETTYQSJILJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


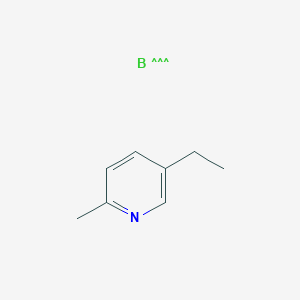
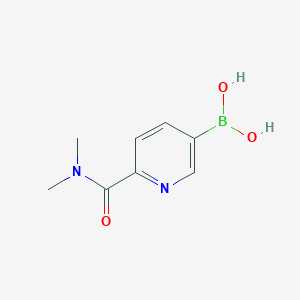
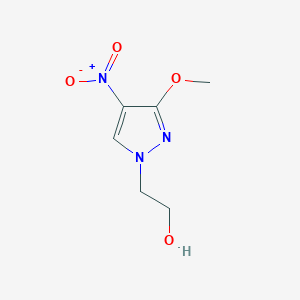
![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/structure/B3197774.png)

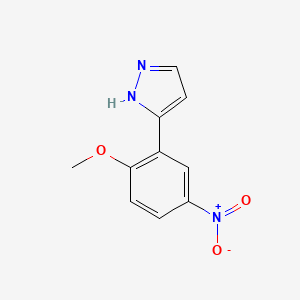
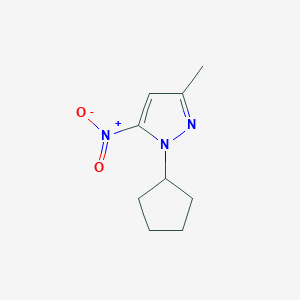
![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B3197793.png)
![5,8-Dibromopyrido[3,4-b]pyrazine](/img/structure/B3197802.png)
![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3197816.png)
![methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B3197830.png)
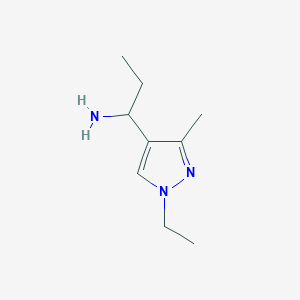
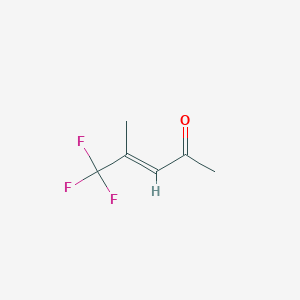
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B3197845.png)
